

# Benzenesulfonamide, 4,4'-oxybis- spectroscopic data analysis (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Benzenesulfonamide, 4,4'-oxybis-

Cat. No.: B1619861

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## Spectroscopic Analysis of 4,4'-Oxybis(benzenesulfonamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4,4'-Oxybis(benzenesulfonamide), with the molecular formula  $C_{12}H_{12}N_2O_5S_2$ , is a chemical compound of interest in various fields, including medicinal chemistry and materials science.<sup>[1]</sup> Its structure, featuring two benzenesulfonamide moieties linked by an ether group, suggests potential applications stemming from the biological activity of the sulfonamide group and the structural properties conferred by the diaryl ether linkage. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structural features.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-oxybis(benzenesulfonamide), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectral data for 4,4'-oxybis(benzenesulfonamide) is not readily available in the public domain, this guide presents the expected spectral characteristics based on the analysis of related sulfonamide compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

## Spectroscopic Data

The following tables summarize the expected quantitative data for 4,4'-oxybis(benzenesulfonamide) based on typical values for similar aromatic sulfonamides.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	4H	Aromatic protons ortho to the $-\text{SO}_2\text{NH}_2$ group
~7.0 - 7.2	Doublet	4H	Aromatic protons ortho to the ether linkage
~4.5 - 5.5	Broad Singlet	4H	$-\text{SO}_2\text{NH}_2$ protons

Note: The exact chemical shifts will be dependent on the solvent used.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160	Aromatic carbon directly attached to the ether oxygen
~140 - 145	Aromatic carbon directly attached to the $-\text{SO}_2\text{NH}_2$ group
~128 - 132	Aromatic carbons ortho to the $-\text{SO}_2\text{NH}_2$ group
~118 - 122	Aromatic carbons ortho to the ether linkage

Note: The exact chemical shifts will be dependent on the solvent used.

**Table 3: Predicted IR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching of the sulfonamide
1600 - 1580	Medium	C=C aromatic ring stretching
1480 - 1440	Medium	C=C aromatic ring stretching
1350 - 1300	Strong	Asymmetric SO <sub>2</sub> stretching
1170 - 1150	Strong	Symmetric SO <sub>2</sub> stretching
1260 - 1200	Strong	Asymmetric C-O-C stretching (diaryl ether)
1100 - 1000	Medium	S-N stretching

**Table 4: Predicted Mass Spectrometry Data for 4,4'-Oxybis(benzenesulfonamide)**

m/z	Relative Intensity (%)	Assignment
328	Moderate	[M] <sup>+</sup> (Molecular ion)
249	High	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
156	High	[C <sub>6</sub> H <sub>4</sub> O-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
92	Moderate	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization method used.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of 4,4'-oxybis(benzenesulfonamide) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Acetone-d<sub>6</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Shim the magnetic field to ensure homogeneity.
  - Tune and match the probe for the respective nucleus (<sup>1</sup>H or <sup>13</sup>C).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a single-pulse <sup>1</sup>H NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum:
  - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid 4,4'-oxybis(benzenesulfonamide) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Clean the ATR crystal and anvil thoroughly after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

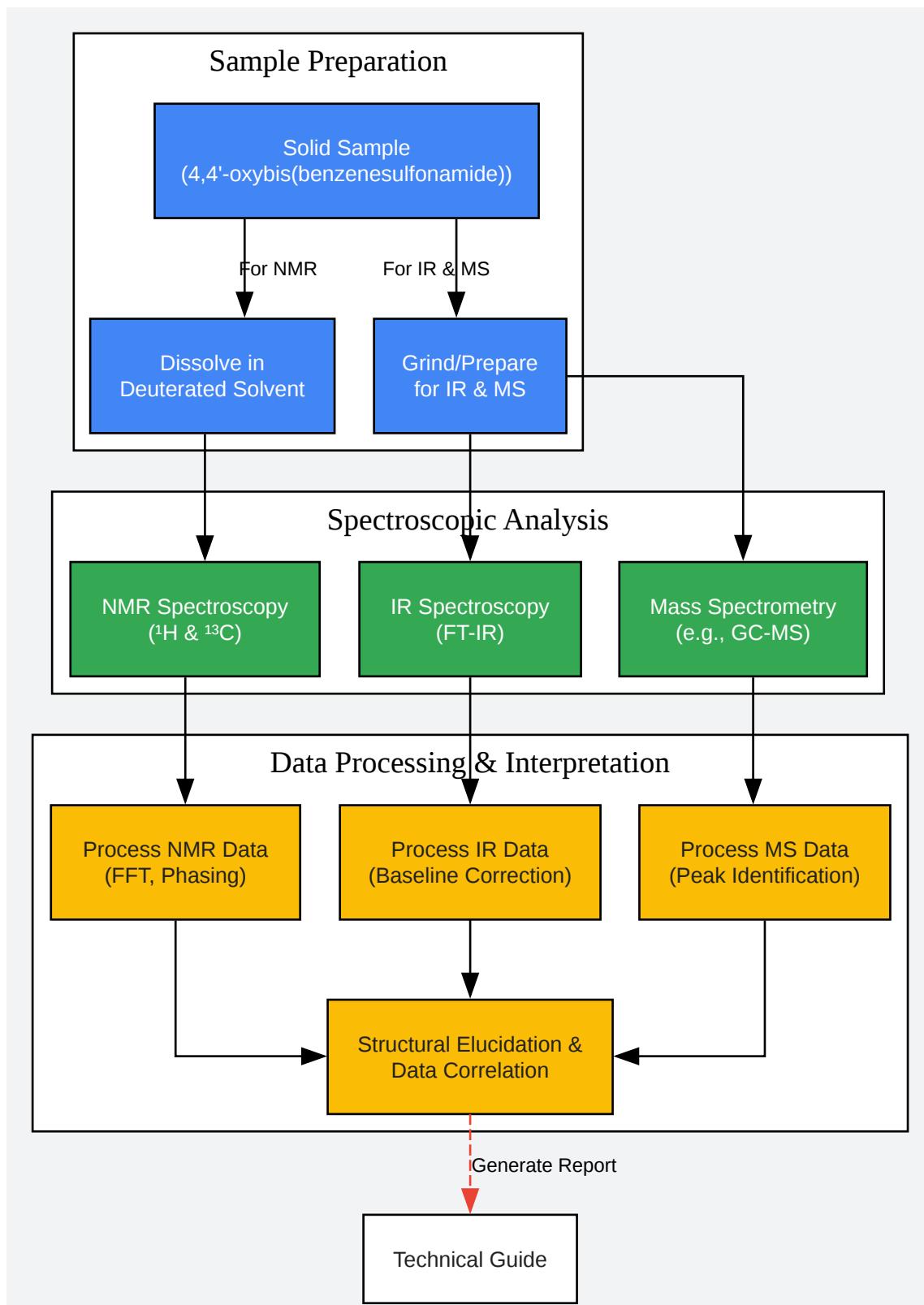
### Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
- Ionization:
  - Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion and various fragment ions.
- Mass Analysis:
  - Accelerate the generated ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - Separate the ions based on their mass-to-charge (m/z) ratio.
- Detection:
  - Detect the separated ions and record their abundance.
- Data Analysis:
  - Generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
  - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 4,4'-oxybis(benzenesulfonamide).

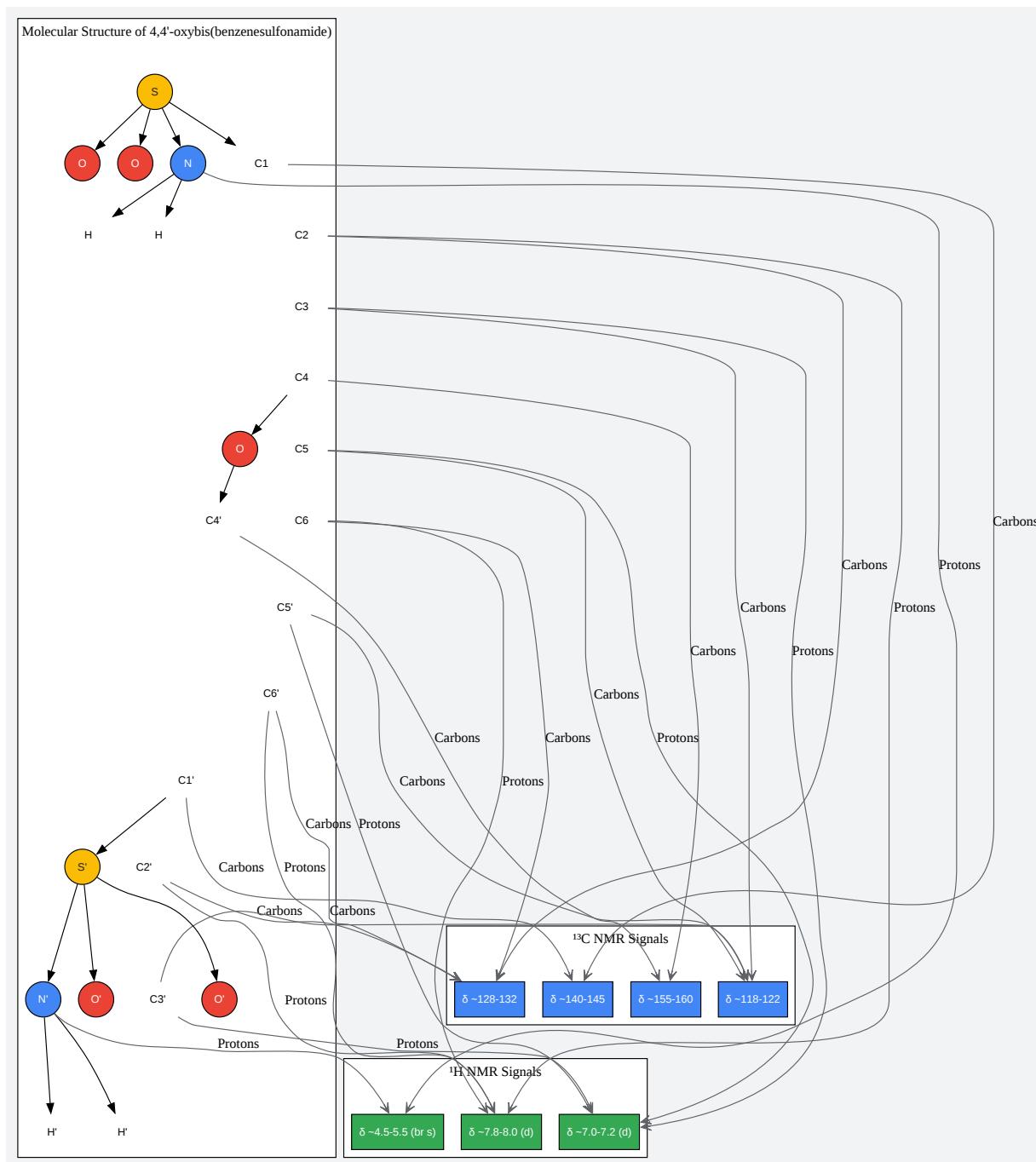


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Caption: General workflow for spectroscopic analysis.

## Predicted NMR Signaling Pathways

This diagram illustrates the expected correlations between protons and carbons in the NMR spectra of 4,4'-oxybis(benzenesulfonamide).



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## References

- 1. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem  
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